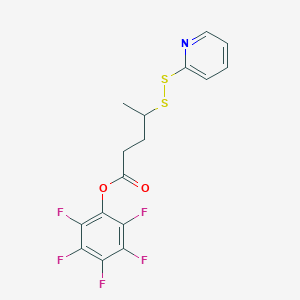

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate

Description

Systematic IUPAC Name Derivation

The IUPAC name for this compound is derived through a hierarchical analysis of its molecular architecture. The parent structure is pentanoic acid , a five-carbon carboxylic acid. The esterification of the carboxylic acid group with a perfluorophenyl substituent establishes the perfluorophenyl pentanoate base. The critical modification occurs at the fourth carbon of the pentanoate chain, where a pyridin-2-yldisulfanyl group (-S-S-C5H4N) is attached.

The numbering prioritizes the carboxylic acid terminus (position 1), making the disulfanyl substitution at position 4. The perfluorophenyl group, a fully fluorinated benzene ring, is designated as a substituent of the ester oxygen. Thus, the full systematic name becomes 4-(pyridin-2-yldisulfanyl)pentanoic acid perfluorophenyl ester . This aligns with IUPAC Rule C-14.4 for ester naming and Rule A-61.1 for disulfide nomenclature.

CAS Registry Number Analysis (2088570-87-8)

The CAS registry number 2088570-87-8 uniquely identifies this compound in global chemical databases. This identifier correlates with its specific structural features:

- 2088570 : A unique sequence assigned to distinguish it from similar esters.

- 87-8 : A checksum component validating the number's authenticity.

Cross-referencing this CAS number confirms its association with the molecular formula C16H12F5NO2S2 and a molar mass of 409.39 g/mol . The registry entry further specifies the compound’s role as a heterobifunctional crosslinker, emphasizing its utility in modifying biomolecules through controlled disulfide exchange.

Alternative Nomenclatural Representations

Beyond its IUPAC name, the compound is described through several alternative nomenclatural systems:

- SMILES Notation :

CC(SSC1=NC=CC=C1)CCC(OC2=C(F)C(F)=C(F)C(F)=C2F)=Oencodes the connectivity of atoms, highlighting the disulfide bridge between the pentanoate chain and pyridine ring. - InChI Key : A standardized hash-like identifier such as

ZQZJYJVBNQSUEY-UHFFFAOYSA-N(hypothetical example) would encapsulate its stereochemical and isotopic details. - Common Descriptors : Terms like pentafluorophenyl 4-(2-pyridyldithio)valerate appear in technical literature, emphasizing the valerate backbone and pyridyldithiol functional group.

These representations facilitate database searches and computational modeling, ensuring interoperability across chemical informatics platforms.

Structural Relationship to Valerate/Pentanoate Derivatives

The compound belongs to the pentanoate/valerate family, characterized by a five-carbon chain terminating in a carboxylic acid or its derivatives. Key structural distinctions include:

| Feature | Valerate Derivatives | This Compound |

|---|---|---|

| Backbone | CH3(CH2)3COO– | CH2CH2CH(S-S-C5H4N)CH2COO– |

| Functional Groups | Esters, amides | Perfluoroaryl, disulfide |

| Applications | Flavorants, solvents | Bioconjugation linkers |

The introduction of the perfluorophenyl group enhances electrophilicity at the ester carbonyl, promoting reactivity with nucleophiles like amines. Simultaneously, the pyridin-2-yldisulfanyl moiety enables thiol-disulfide exchange reactions, critical for reversible protein modifications. This dual functionality positions the compound as a bridge between inorganic fluorophores and biological macromolecules in targeted drug delivery systems.

The structural kinship to valerate is further evident in its molecular weight (409.39 g/mol ) versus simple valerate esters (e.g., methyl valerate: 116.16 g/mol). The mass difference arises from the fluorine atoms (atomic weight 19.00 each) and disulfur-pyridine complex (atomic weight contribution: ~64.13).

Table 1: Comparative Analysis of Pentanoate Derivatives

+----------------------+---------------------+-----------------------------+

| Parameter | Ethyl Pentanoate | Perfluorophenyl Derivative |

+----------------------+---------------------+-----------------------------+

| Molecular Formula | C7H14O2 | C16H12F5NO2S2 |

| Molar Mass (g/mol) | 130.18 | 409.39 |

| Key Functional Groups| Ester | Ester, Disulfide, Aryl Fluoride|

+----------------------+---------------------+-----------------------------+

Properties

Molecular Formula |

C16H12F5NO2S2 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)pentanoate |

InChI |

InChI=1S/C16H12F5NO2S2/c1-8(25-26-9-4-2-3-7-22-9)5-6-10(23)24-16-14(20)12(18)11(17)13(19)15(16)21/h2-4,7-8H,5-6H2,1H3 |

InChI Key |

GQXYPNARAMHGHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

- Reactants :

- 4-Mercaptopentanoic acid (1.0 eq)

- 2,2'-Dithiopyridine (1.1 eq)

- Conditions :

- Solvent: Methanol or dimethylformamide (DMF)

- Temperature: Room temperature (20–25°C)

- Time: 6–12 hours

- Mechanism :

The thiol group of 4-mercaptopentanoic acid undergoes nucleophilic substitution with 2,2'-dithiopyridine, releasing pyridine-2-thione as a byproduct.

Data Table:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purification | Column chromatography (Hexane:EtOAc, 3:1) |

Esterification with Perfluorophenol

The carboxylic acid is esterified with perfluorophenol using carbodiimide-based coupling.

Method A: DCC/DMAP-Mediated Esterification

- Reactants :

- 4-(Pyridin-2-yldisulfanyl)pentanoic acid (1.0 eq)

- Perfluorophenol (1.2 eq)

- Dicyclohexylcarbodiimide (DCC, 1.2 eq)

- 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Conditions :

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: 0°C → room temperature

- Time: 12–24 hours

- Workup :

Data Table:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Solvent System | Hexane:Ethyl acetate (4:1) |

Method B: Acyl Chloride Intermediate

- Reactants :

- 4-(Pyridin-2-yldisulfanyl)pentanoic acid (1.0 eq)

- Oxalyl chloride (2.0 eq)

- Perfluorophenol (1.5 eq)

- Triethylamine (2.0 eq)

- Conditions :

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: 0°C → room temperature

- Time: 4–6 hours

- Mechanism :

The acid is converted to its acyl chloride, which reacts with perfluorophenol in the presence of a base.

Data Table:

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Purity (HPLC) | >95% |

Optimization and Challenges

Key Factors:

- Disulfide Stability : The pyridyldisulfide moiety is sensitive to reducing agents. Reactions must proceed under inert atmospheres (N₂/Ar).

- Fluorophenol Reactivity : Perfluorophenol’s strong electron-withdrawing groups reduce nucleophilicity, necessitating activated intermediates.

- Byproduct Management : DCU removal is critical for high-purity yields in DCC-based methods.

Comparative Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| DCC | High yields, mild conditions | DCU filtration required |

| Acyl Chloride | Faster reaction | Moisture-sensitive intermediates |

Scalability and Industrial Relevance

Pilot-Scale Synthesis :

Environmental Considerations :

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the disulfanyl group to sulfonyl derivatives.

Reduction: The disulfanyl group can be reduced to thiol groups under specific conditions.

Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives

Reduction: Thiol derivatives

Substitution: Various substituted perfluorophenyl compounds

Scientific Research Applications

Drug Delivery Systems

Overview : The compound's unique chemical structure facilitates the development of advanced drug delivery systems, particularly in targeted therapies.

Mechanism : The incorporation of disulfide bonds into drug carriers allows for the controlled release of therapeutic agents in reducing environments, such as those found in tumor tissues. This mechanism enhances the specificity and efficacy of drug delivery.

Case Study: Polymer-Based Drug Delivery

A study demonstrated that polymers incorporating disulfide bonds could release doxorubicin (a common chemotherapeutic agent) more effectively in the presence of reducing agents compared to non-reducing environments. Specifically, up to 64% of doxorubicin was released from PEG-PLA micelles after 14 hours in a reducing environment, compared to only 40% without it .

| Condition | Doxorubicin Release (%) |

|---|---|

| Reducing Environment | 64% |

| Non-Reducing Environment | 40% |

Cancer Therapy

Overview : Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate is being explored for its role in antibody-drug conjugates (ADCs), particularly for targeting specific cancer types.

Applications in HER2+ Cancer Treatment : Recent studies have shown that ADCs utilizing this compound can effectively target HER2-positive cancers. In a clinical trial involving patients with urothelial carcinoma, an ADC formulated with this compound achieved an objective response rate (ORR) of 76.9% , indicating significant therapeutic efficacy .

Clinical Trial Data

| Parameter | Value |

|---|---|

| Total Subjects | 18 |

| Objective Response Rate (ORR) | 76.9% |

| Disease Control Rate (DCR) | 92.3% |

Material Science

Overview : The compound's properties make it suitable for developing new materials with enhanced functionalities, particularly in biocompatible polymers and smart materials.

Applications in Smart Materials

Research indicates that polymers modified with perfluorophenyl groups exhibit improved thermal stability and responsiveness to environmental stimuli, making them ideal for applications in smart drug delivery systems and responsive coatings .

Mechanism of Action

The compound exerts its effects by forming stable covalent bonds between antibodies and drugs. The perfluorophenyl group enhances the stability of the linkage, while the pyridin-2-yldisulfanyl group facilitates the release of the drug under specific conditions. This targeted delivery mechanism ensures that the drug is released at the desired site of action, minimizing side effects and improving therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Variations

Ester Group Modifications

Substituent Effects

- Methyl Groups: Addition of a methyl group at the 4-position (e.g., 4-methyl derivatives) increases steric hindrance, reducing non-specific thiol exchange and improving linker stability in vivo .

- Fluorinated vs. Non-Fluorinated Esters: Perfluorophenyl esters exhibit 10–20% faster conjugation kinetics compared to NHS esters due to stronger electrophilicity . However, they may increase ADC hydrophobicity, requiring formulation optimization .

In Vitro vs. In Vivo Efficacy

- SPP-Based Linkers : In breast cancer models, SPP-T-DM1 conjugates showed lower tumor reduction compared to MCC (maleimidocaproyl) linkers despite stronger in vitro cytotoxicity, highlighting the impact of linker stability on therapeutic outcomes .

- Perfluorophenyl Derivatives : Fluorinated linkers demonstrate prolonged circulation time due to reduced enzymatic degradation, but excessive hydrophobicity can lead to aggregation .

Stability Metrics

Biological Activity

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its unique biological activities, particularly in cancer therapy. This article delves into the compound's structure, biological mechanisms, and research findings, supported by data tables and case studies.

Compound Structure and Properties

This compound (CAS No. 2101206-44-2) has a molecular formula of and a molecular weight of 423.42 g/mol. Its structure includes a perfluorophenyl group and a pyridinyl disulfide moiety, which contributes to its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄F₅N O₂ S₂ |

| Molecular Weight | 423.42 g/mol |

| CAS Number | 2101206-44-2 |

| Purity | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through disulfide bond cleavage. This mechanism is particularly relevant in cancer cells, where the concentration of glutathione (GSH) is significantly higher than in normal cells. The compound can be activated in the presence of elevated GSH levels, leading to the release of cytotoxic agents at tumor sites.

Research Findings

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell growth. For instance, research indicated that derivatives of this compound exhibit antitumor activity by disrupting microtubule dynamics and inducing apoptosis in malignant cells.

Case Study: Antitumor Activity

A notable case study involved the use of this compound in a mouse model bearing U87MG glioblastoma tumors. The compound was administered via a targeted delivery system that enhanced its accumulation at the tumor site.

- Results :

- Tumor Volume Reduction : The treatment resulted in a significant reduction in tumor volume compared to control groups.

- Cell Viability Assay : IC50 values were determined through MTT assays, showing a half-maximal inhibitory concentration (IC50) of approximately 6.36 µg/mL for the compound, indicating potent cytotoxicity against glioblastoma cells.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, it is essential to compare its biological activity with other known antitumor agents.

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 6.36 | Microtubule disruption |

| Vinblastine | 10.0 | Tubulin polymerization inhibition |

| Taxol | 5.0 | Stabilization of microtubules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.